Zonisamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid.

In water, 0.80 mg/L, temp not specified

2.09e+00 g/L

Synonyms

Canonical SMILES

- Clinical trials: Zonisamide has been shown to be effective as both monotherapy and adjunctive therapy in adults and children with various seizure types. A review of clinical experience found significant reductions in seizure frequency with zonisamide treatment [].

- Real-world studies: Observational studies support the use of zonisamide in real-world clinical settings for treating partial, generalized, and combined seizures [].

Mechanisms of action

The exact mechanisms by which zonisamide exerts its antiepileptic effects are not fully understood, but research suggests it may involve multiple pathways:

- Sodium channel blockade: Zonisamide may stabilize neuronal membranes by blocking sodium channels, thereby reducing hyperexcitability [].

- Modulation of neurotransmitters: Studies indicate that zonisamide influences the release and reuptake of GABA (inhibitory) and glutamate (excitatory) neurotransmitters, potentially promoting a more balanced neuronal environment [].

Zonisamide beyond Epilepsy

While zonisamide's primary application is in epilepsy treatment, ongoing research explores its potential benefits in other conditions:

- Bipolar disorder: Zonisamide shows promise as an adjunctive therapy for managing acute episodes and weight gain associated with bipolar disorder [].

- Parkinson's disease: Preliminary studies suggest zonisamide may improve some non-motor symptoms of Parkinson's disease, although further investigation is needed [].

- Neuropathic pain: Zonisamide has demonstrated efficacy in treating certain types of neuropathic pain, but larger-scale trials are required to confirm its effectiveness [].

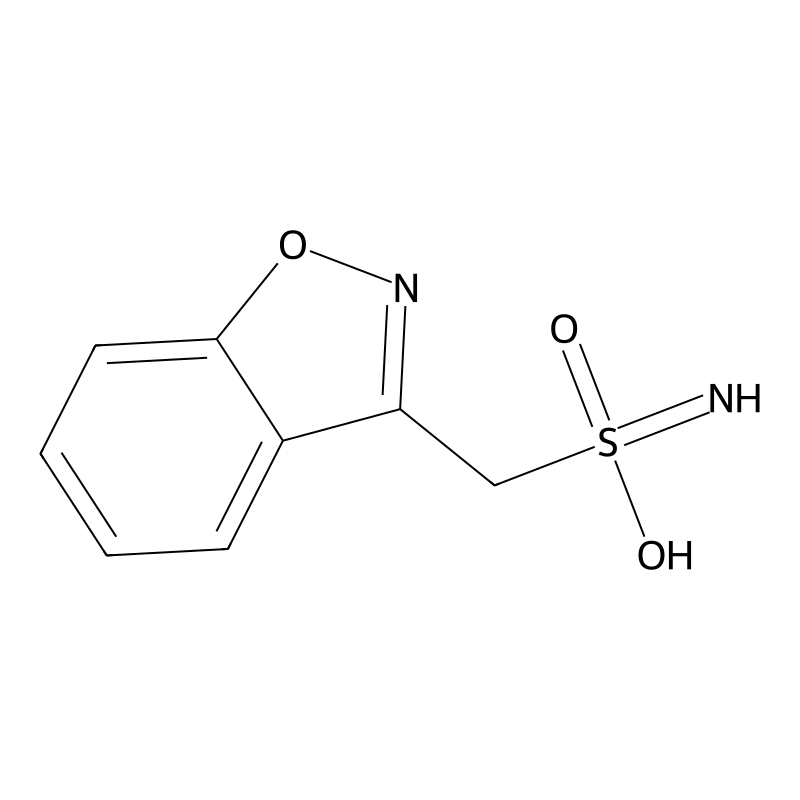

Zonisamide is a synthetic compound classified as a 1,2-benzisoxazole-3-methanesulfonamide. It exhibits anticonvulsant properties and is primarily used in the treatment of epilepsy, particularly for patients resistant to other antiepileptic drugs. Zonisamide's chemical structure includes a sulfonamide group, which is related to other sulfonamide drugs but operates through distinct mechanisms. Its pharmacological profile allows it to stabilize neuronal membranes and suppress neuronal hypersynchronization, contributing to its efficacy in seizure control .

Zonisamide undergoes various metabolic transformations primarily in the liver. The major metabolic pathway involves the action of cytochrome P450 enzymes, particularly CYP3A4, which converts zonisamide into its primary metabolite, 2-sulfamoylacetylphenol. This compound is pharmacologically inactive and is excreted through the kidneys. Zonisamide itself does not induce liver enzymes or its own metabolism, which differentiates it from many other antiepileptic drugs .

Key Reactions:- Oxidation: Mediated by CYP3A4 to form 2-sulfamoylacetylphenol.

- Reduction: Minor pathways involving reductive mechanisms.

Zonisamide exhibits multiple mechanisms of action:

- Sodium Channel Blockade: It inhibits voltage-dependent sodium channels, reducing neuronal excitability.

- Calcium Channel Modulation: Zonisamide affects T-type calcium currents while having no significant impact on L-type calcium currents.

- Neurotransmitter Regulation: It alters the synthesis and release of neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, and serotonin, contributing to its anticonvulsant effects .

- Formation of Benzisoxazole: Reaction of appropriate aniline derivatives with isocyanates.

- Sulfonation: Introduction of the sulfonamide group through reactions with sulfur trioxide or chlorosulfonic acid.

- Final Coupling: Combining the benzisoxazole derivative with a methanesulfonyl chloride to yield zonisamide.

This multi-step synthetic route emphasizes the importance of careful control over reaction conditions to ensure high purity and yield .

Zonisamide is primarily used as an anticonvulsant for treating epilepsy. It has also been explored for other potential applications:

- Weight Management: Some studies suggest it may aid in weight loss due to its appetite-suppressing effects.

- Migraine Prevention: Zonisamide has been investigated for its efficacy in reducing migraine frequency.

- Parkinson's Disease: Preliminary research indicates potential benefits in managing symptoms associated with Parkinson's disease .

Zonisamide interacts with various medications due to its metabolism via cytochrome P450 enzymes. Notably:

- CYP3A Inducers: Drugs like phenytoin and carbamazepine can increase zonisamide clearance, necessitating dosage adjustments.

- CYP3A Inhibitors: Medications such as ketoconazole significantly reduce zonisamide metabolism and may require lower doses of zonisamide .

Adverse reactions can include hematological events and hypersensitivity reactions, especially in patients with prior sulfa drug allergies .

Zonisamide shares structural similarities with several other compounds, particularly within the sulfonamide class. Here are some notable comparisons:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Acetazolamide | Sulfonamide structure | Primarily a carbonic anhydrase inhibitor; used for glaucoma and altitude sickness. |

| Sulfamethoxazole | Sulfonamide structure | Commonly used antibiotic; effective against bacterial infections. |

| Lamotrigine | Anticonvulsant | Primarily blocks sodium channels; less risk of hypersensitivity reactions compared to zonisamide. |

| Topiramate | Anticonvulsant | Acts on multiple targets including sodium channels and GABA receptors; also used for migraine prevention. |

Zonisamide's unique combination of sodium channel blockade and modulation of T-type calcium channels distinguishes it from these compounds, making it particularly effective for certain patients resistant to other treatments .

Position in Heterocyclic Chemistry Classification

Zonisamide occupies a distinctive position within heterocyclic chemistry classification systems, representing a specialized subset of benzisoxazole compounds. The compound belongs to the class of organic compounds known as benzisoxazoles, which are aromatic compounds containing a benzene ring fused to an isoxazole ring [9] [11]. The isoxazole component is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom positioned adjacent to each other [9].

Within the Medical Subject Headings classification system, zonisamide is categorized under the tree number D02.065.884.987, placing it specifically within the sulfonamides classification while acknowledging its benzisoxazole structure [8]. This dual classification reflects the compound's hybrid nature, incorporating both the benzisoxazole scaffold and the sulfonamide functional group [8].

| Classification Category | Classification | Description |

|---|---|---|

| Chemical Class | Benzisoxazole derivative | Contains benzisoxazole scaffold as core structure |

| Heterocyclic Type | Fused heterocyclic compound | Aromatic compounds with benzene ring fused to isoxazole ring |

| Ring System | Benzene ring fused to isoxazole ring | Five-membered isoxazole ring with oxygen and nitrogen heteroatoms |

| Functional Group | Sulfonamide | Contains NH₂-SO₂ moiety characteristic of sulfonamides |

| Pharmacological Class | Anticonvulsant/Antiepileptic drug | Voltage-gated sodium and calcium channel blocker |

| MeSH Tree Number | D02.065.884.987 | Classified under sulfonamides in MeSH database |

The benzisoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating versatile binding properties and serving as a frequently occurring binding motif for various biological targets [12]. Benzisoxazoles are currently among the most important building blocks in drug discovery, with a high number of positive hits encountered in biological screens of this heterocycle and its derivatives [12]. The benzisoxazole template forms the molecular backbone and provides potent and selective ligands for a range of different biological targets across multiple therapeutic areas [12].

Zonisamide's chemical formula is C₈H₈N₂O₃S, with a molecular weight of 212.226 grams per mole [28] [29]. The International Union of Pure and Applied Chemistry name for zonisamide is (1,2-benzoxazol-3-yl)methanesulfonamide [28] [29]. The compound is also known by its systematic name 1,2-benzisoxazole-3-methanesulfonamide [28] [29].

Structural Relationship to Sulfonamide Compounds

Zonisamide exhibits a complex structural relationship to sulfonamide compounds, incorporating the characteristic sulfonamide functional group while maintaining its distinctive benzisoxazole core structure. The compound is chemically classified as a sulfonamide derivative, specifically 3-sulfamoylmethyl-1,2-benzisoxazole or 1,2-benzisoxazole-3-methanesulfonamide [16] [17]. This classification places zonisamide within the broader category of sulfonamide-containing nonantimicrobial agents [18].

All sulfonamides contain the characteristic NH₂-SO₂ moiety, which is present in zonisamide as the methanesulfonamide side chain attached to the benzisoxazole ring system [18]. However, zonisamide differs significantly from antimicrobial sulfonamides in its structural features. Antimicrobial sulfonamides typically contain both an aryl-amine group at the N₄ position and a five- or six-membered nitrogen-containing ring at the N₁ position [18]. In contrast, zonisamide lacks these structural elements that are associated with antimicrobial activity and allergenic potential [18].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₃S |

| Molecular Weight | 212.226 g/mol |

| IUPAC Name | (1,2-benzoxazol-3-yl)methanesulfonamide |

| CAS Registry Number | 68291-97-4 |

| Melting Point | 163-167°C |

| Appearance | White to light yellow crystalline powder |

| Chemical Structure | 1,2-Benzisoxazole-3-methanesulfonamide |

The structural differences between zonisamide and antimicrobial sulfonamides have important implications for cross-reactivity patterns. Research has demonstrated that zonisamide is structurally and stereospecifically different from sulfonamide antibiotics, potentially reducing the likelihood of cross-hypersensitivity reactions [14]. Studies examining patients with documented allergies to sulfonamide antibiotics who were subsequently treated with zonisamide found no evidence of cross-reactivity, suggesting that the structural distinctions are clinically significant [14].

Zonisamide's sulfonamide moiety contributes to its binding characteristics, particularly its affinity for erythrocyte proteins. Research has shown that zonisamide exhibits saturable high-affinity binding to erythrocyte proteins, similar to other sulfonamide compounds [15] [19]. The compound demonstrates concentration in erythrocytes through both high-affinity saturable binding and low-affinity linear binding mechanisms [15]. This binding behavior is characteristic of sulfonamide compounds and contributes to zonisamide's unique pharmacokinetic profile [15].

The sulfonamide functional group in zonisamide also imparts carbonic anhydrase inhibitory activity, although this effect is significantly weaker than that observed with classical carbonic anhydrase inhibitors [7]. Studies have demonstrated that zonisamide inhibits carbonic anhydrase in a non-competitive manner, with inhibitory activity approximately 100 to 200 times less potent than acetazolamide [7]. This modest carbonic anhydrase inhibition is not believed to contribute significantly to zonisamide's primary anticonvulsant mechanisms [7].

Significance in Organic Synthesis Research

Zonisamide has played a pivotal role in advancing organic synthesis research, particularly in the development of novel methodologies for constructing benzisoxazole-containing compounds and optimizing synthetic pathways for pharmaceutical applications. The synthetic challenges associated with zonisamide preparation have driven innovation in heterocyclic chemistry and process optimization strategies [20] [21].

The original synthesis of zonisamide involved the preparation of 1,2-benzisoxazole-3-acetic acid derivatives through rearrangement of coumarin-4-one oximes, followed by conversion to halogenated intermediates and subsequent nucleophilic substitution reactions [21]. However, these early synthetic approaches presented significant operational challenges, particularly the handling of lachrymatric halogenated intermediates that created safety concerns for operating personnel [21]. These limitations necessitated the development of alternative synthetic strategies that avoided problematic halogenated compounds [21].

Research efforts to improve zonisamide synthesis led to the development of novel base-catalyzed rearrangement procedures for converting sultone oximes to 1,2-benzisoxazole-3-methanesulfonates [21]. This approach represented a significant advancement by directly generating the desired sulfonate functionality without requiring halogenated intermediates [21]. The process involved the synthesis of 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides as key intermediates, which could be rearranged under basic conditions to yield the target benzisoxazole sulfonates [21].

Recent advances in benzisoxazole synthesis have expanded the methodological toolkit available for preparing zonisamide and related compounds. Modern synthetic approaches include base-promoted ring closure reactions of aryloximes bearing leaving groups in the ortho-position, which remain among the most commonly used pathways for benzisoxazole construction [22]. These cyclization reactions proceed through nucleophilic aromatic substitution mechanisms, with electron-withdrawing substituents facilitating the cyclization process [22].

Contemporary research has also focused on developing more efficient and environmentally sustainable synthetic routes to benzisoxazole compounds. Transition metal-catalyzed cyclization reactions, including copper-catalyzed and palladium-catalyzed procedures, have been developed to provide mild reaction conditions and improved yields [22]. These methodologies have particular relevance for zonisamide synthesis optimization and the preparation of related pharmaceutical compounds [22].

The development of zonisamide synthesis has contributed to broader understanding of sultone chemistry and rearrangement reactions. The conversion of sultone oximes to benzisoxazole sulfonates represents a novel class of rearrangement reactions that has implications beyond zonisamide synthesis [21]. This chemistry has potential applications in the synthesis of other sulfonated heterocyclic compounds and may serve as a model for developing new synthetic transformations [21].

Process optimization for zonisamide manufacturing has also driven advances in crystallization science and polymorphism studies. Research has identified multiple crystalline forms of key zonisamide intermediates, including novel crystalline forms of anhydrous 1,2-benzisoxazole-3-methanesulfonic acid [20]. Understanding and controlling the solid-state properties of synthetic intermediates has become crucial for developing scalable and reproducible manufacturing processes [20].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

log Kow = 0.36 /Estimated/

0.5

Odor

Application

Appearance

Melting Point

160-163 °C

161 - 163 °C

UNII

Drug Indication

FDA Label

Monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged 6 years and above.

Zonegran is indicated as: monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged six years and above.

Livertox Summary

Drug Classes

Therapeutic Uses

Zonisamide is indicated for adjunctive therapy use in the treatment of partial seizures in adults with epilepsy. /Included in US product labeling/

Pharmacology

Zonisamide is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. Zonisamide appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although zonisamide shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX15 - Zonisamide

Mechanism of Action

The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase.

Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Zonisamide is mainly excreted as the parent drug and the glucuronide of a metabolite. Urine is the main route of zonisamide excretion, and only a small portion of this drug is excreted in feces. Following multiple doses of radiolabeled zonisamide, 62% of the dose was recovered in the urine, and 3% in feces by day 10. Of the excreted dose of zonisamide, 35% was recovered unchanged, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2–sulfamoylacetylphenol (SMAP).

Following a 400 mg oral dose, zonisamide has an apparent volume of distribution (V/F) of 1.45 L/kg.

In patients not taking enzyme-inducing antiepilepsy drugs (AEDs), the plasma clearance of oral zonisamide is approximately 0.30-0.35 mL/min/kg. In patients treated with AEDs, this value increases to 0.5 mL/min/kg. Renal clearance is approximately 3.5 mL/min after a single-dose of zonisamide. In red blood cells, the clearance of an oral dose of zonisamide is 2 mL/min.

Elimination: Renal: 62%, Fecal: 3%. Plasma clearance of zonisamide is approximately 0.30 to 0.35 mL/min/kg in patients not receiving concomitant therapy with enzyme-inducing anticonvulsants. Zonisamide clearance is increased to 0.5 mL/min/kg in patients concurrently receiving enzyme-inducing anticonvulsant medications.

In patients with creatinine clearance <20 mL/min, the area under the concentration-time curve (AUC) for zonisamide is increased by 35%.

Zonisamide is distributed to breast milk, cerebrospinal fluid, and erythrocytes. Concentration in erythrocytes is approximately 8 times higher than in plasma and the milk-to-plasma ratio is 0.93. The concentration of zonisamide in cerebrospinal fluid is approximately 76% of the concentration found in plasma.

Following a 200-400 mg oral zonisamide dose, peak plasma concentrations (range: 2-5 ug/mL) in normal volunteers occur within 2-6 hours. In the presence of food, the time to maximum concentration is delayed, occurring at 4-6 hours, but food has no effect on the bioavailability of zonisamide. Zonisamide extensively binds to erythrocytes, resulting in an eight-fold higher concentration of zonisamide in red blood cells (RBC) than in plasma. The pharmacokinetics of zonisamide are dose proportional in the range of 200-400 mg, but the Cmax and AUC increase disproportionately at 800 mg, perhaps due to saturable binding of zonisamide to RBC. Once a stable dose is reached, steady state is achieved within 14 days. ...The apparent volume of distribution (V/F) of zonisamide is about 1.45 L/kg following a 400 mg oral dose. Zonisamide, at concentrations of 1.0-7.0 ug/mL, is approximately 40% bound to human plasma proteins. Protein binding of zonisamide is unaffected in the presence of therapeutic concentrations of phenytoin, phenobarbital or carbamazepine.

Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2-sulfamoylacetyl phenol (SMAP)

Metabolism Metabolites

... Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of SMAP. Reduction of zonisamide to SMAP is mediated by cytochrome p450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.

Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). ... Reduction of zonisamide to SMAP is mediated by cytochrome P450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.

Primarily hepatic through cytochrome P450 isoenzyme 3A4 (CYP3A4). Undergoes acetylation and reduction, forming N-acetyl zonisamide, and the open-ring metabolite 2–sulfamoylacetyl phenol, respectively. Route of Elimination: Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. Half Life: 63 hours

Wikipedia

Omigapil

FDA Medication Guides

Zonisamide

CAPSULE;ORAL

CONCORDIA

04/13/2020

Zonisade

SUSPENSION;ORAL

AZURITY

07/15/2022

Drug Warnings

Oligohidrosis and Hyperthermia in Pediatric Patients: Oligohidrosis, sometimes resulting in heat stroke and hospitalization, is seen in association with zonisamide in pediatric patients. ... Decreased sweating and an elevation in body temperature above normal characterized these cases. Many cases were reported after exposure to elevated environmental temperatures. Heat stroke, requiring hospitalization, was diagnosed in some cases. There have been no reported deaths. Pediatric patients appear to be at an increased risk for zonisamide-associated oligohidrosis and hyperthermia. Patients, especially pediatric patients, treated with Zonegran should be monitored closely for evidence of decreased sweating and increased body temperature, especially in warm or hot weather. Caution should be used when zonisamide is prescribed with other drugs that predispose patients to heat-related disorders; these drugs include, but are not limited to, carbonic anhydrase inhibitors and drugs with anticholinergic activity.

Fatalities resulting from severe reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, have occurred following use of zonisamide. Use of sulfonamides also rarely has caused fatalities resulting from fulminant hepatic necrosis, agranulocytosis, aplastic anemia, and other blood dyscrasias, regardless of the route of administration. Zonisamide should be discontinued immediately if signs or symptoms of hypersensitivity occur. Discontinuance of zonisamide should be considered whenever a patient receiving zonisamide develops unexplained rash; if the drug is not discontinued, the patient should be observed frequently.

During the premarketing development of zonisamide, 9 sudden and unexplained deaths were reported among a cohort of 991 patients with epilepsy receiving adjunctive therapy with the drug (7.7 deaths per 1000 patient-years). Although the rate of these deaths exceeds that expected to occur in a healthy (nonepileptic) population, this rate was similar to that occurring in patients with refractory epilepsy not receiving zonisamide.

For more Drug Warnings (Complete) data for ZONISAMIDE (22 total), please visit the HSDB record page.

Biological Half Life

Elimination /half-life/ in plasma: 63 hours; Elimination /half-life/ in erythrocytes: 105 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Information available in 2004 indicated that Zonisamide was used in the manufacture of pharmaceutical preparations in the following countries: Japan, USA (1,2)

Clinical Laboratory Methods

Interactions

Effects of Zonegran on the pharmacokinetics of other antiepilepsy drugs (AEDs): Zonisamide had no appreciable effect on the steady state plasma concentrations of phenytoin, carbamazepine, or valproate during clinical trials. Zonisamide did not inhibit mixed-function liver oxidase enzymes (cytochrome P450), as measured in human liver microsomal preparations, in vitro.

Interaction with cimetidine: Zonisamide single dose pharmacokinetic parameters were not affected by cimetidine (300 mg four times a day for 12 days).

Concurrent administration of CYP3A4-inducing or inhibiting medications with zonisamide has altered serum concentrations and half-life values. Zonisamide serum half-life values are decreased to 27 hours in the presence of phenytoin, to 38 hours in the presence of either carbamazepine or phenobarbital, and to 46 hours when administered concomitantly with valproate.

These drugs /anticholinergics or carbonic anhydrase inhibitors/ predispose patients to heat-related disorders; caution should be used when administered concurrently with zonisamide.

Dates

Gadde KM, Franciscy DM, Wagner HR 2nd, Krishnan KR: Zonisamide for weight loss in obese adults: a randomized controlled trial. JAMA. 2003 Apr 9;289(14):1820-5. [PMID:12684361]

Hasegawa H: Utilization of zonisamide in patients with chronic pain or epilepsy refractory to other treatments: a retrospective, open label, uncontrolled study in a VA hospital. Curr Med Res Opin. 2004 May;20(5):577-80. [PMID:15140322]

Leppik IE: Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure. 2004 Dec;13 Suppl 1:S5-9; discussion S10. [PMID:15511691]

Ueda Y, Doi T, Tokumaru J, Willmore LJ: Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures. Brain Res Mol Brain Res. 2003 Aug 19;116(1-2):1-6. [PMID:12941455]

Farooq MU, Moore PW, Bhatt A, Aburashed R, Kassab MY: Therapeutic role of zonisamide in neuropsychiatric disorders. Mini Rev Med Chem. 2008 Sep;8(10):968-75. [PMID:18782051]

Schulze-Bonhage A: Zonisamide in the treatment of epilepsy. Expert Opin Pharmacother. 2010 Jan;11(1):115-26. doi: 10.1517/14656560903468728. [PMID:20001433]

Kothare SV, Kaleyias J: Zonisamide: review of pharmacology, clinical efficacy, tolerability, and safety. Expert Opin Drug Metab Toxicol. 2008 Apr;4(4):493-506. doi: 10.1517/17425255.4.4.493 . [PMID:18433351]

Peters DH, Sorkin EM: Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy. Drugs. 1993 May;45(5):760-87. [PMID:7686468]

Sobieszek G, Borowicz KK, Kimber-Trojnar Z, Malek R, Piskorska B, Czuczwar SJ: Zonisamide: a new antiepileptic drug. Pol J Pharmacol. 2003 Sep-Oct;55(5):683-9. [PMID:14704463]